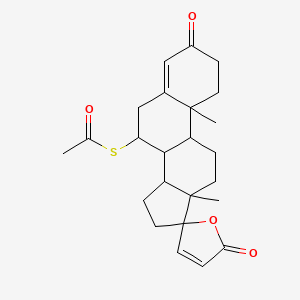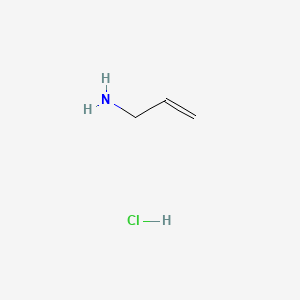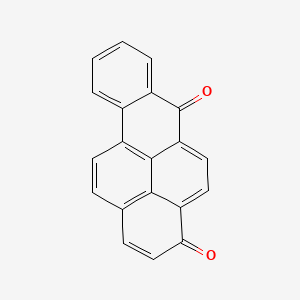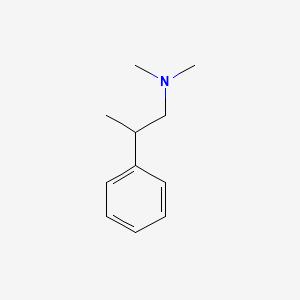
Delta-20-Spironolactone
Vue d'ensemble
Description
Delta-20-Spironolactone is a variant of Spironolactone . Spironolactone is primarily used to treat heart failure, edematous conditions such as nephrotic syndrome or ascites in people with liver disease, essential hypertension, low blood levels of potassium, secondary hyperaldosteronism (such as occurs with liver cirrhosis), and Conn’s syndrome (primary hyperaldosteronism) .
Applications De Recherche Scientifique
1. Effects on Adrenal Steroidogenesis
Spironolactone's impact on adrenal androgen and cortisol production has been studied, particularly in the context of hirsutism. In a study by Serafini and Lobo (1985), it was found that spironolactone can inhibit adrenal androgen production, although the effects on serum levels of certain androgens like DHEA remained unchanged. This suggests spironolactone's role in modulating steroidogenic enzyme activities (Serafini & Lobo, 1985).
2. Cardiovascular Effects in Chronic Heart Failure
Spironolactone has been shown to improve cardiac sympathetic nerve activity (CSNA) and prognosis in patients with chronic heart failure (CHF). A study by Kasama et al. (2013) demonstrated that spironolactone therapy led to better scintigraphic and echocardiographic outcomes and a lower incidence of fatal cardiac events in CHF patients (Kasama et al., 2013).
3. Antagonistic Effects on Mineralocorticoid Receptors
Spironolactone's ability to antagonize mineralocorticoid receptors has been explored in various conditions. Bauer et al. (2010) investigated its effects on cardiac haemodynamics and fibrosis in prednisolone-treated Sgcd-null mice, revealing beneficial impacts on myocardial contractility and prevention of steroid-induced deterioration of cardiac haemodynamics (Bauer et al., 2010).
4. Impact on Neurohumoral Factors and Left Ventricular Remodeling
A study by Tsutamoto et al. (2001) focused on spironolactone's effects on neurohumoral factors and left ventricular remodeling in patients with congestive heart failure. The findings showed significant decreases in left ventricular volume and mass, along with reduced plasma levels of ANP, BNP, and PIIINP, indicating an improvement in left ventricular remodeling and neurohumoral profiles (Tsutamoto et al., 2001).
5. Effects on Androgen Receptors
Spironolactone's androgen receptor antagonism has been investigated for its potential impact on conditions such as hirsutism, acne, and female-pattern hair loss. Studies have shown its efficacy in reducing symptoms related to excessive androgen activity, making it a valuable therapeutic option in dermatology and endocrinology (Young et al., 1987).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
S-(10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWOLKZQDUPWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Delta-20-Spironolactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











